molecular formula C10H7BrN2 B089133 4-Bromo-2,2'-bipyridine CAS No. 14162-95-9

4-Bromo-2,2'-bipyridine

Cat. No. B089133
CAS RN: 14162-95-9
M. Wt: 235.08 g/mol
InChI Key: SCOXFIBXWCCICG-UHFFFAOYSA-N
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Description

4-Bromo-2,2’-bipyridine is used as a reagent in the synthesis of benzodifuran-based ruthenium dyes, which show high efficiency of energy conversion when used in thin film dye-sensitized solar cells .


Synthesis Analysis

An improved and simplified synthetic method for 4-bromo-2,2’-bipyridine has opened a way to the synthesis of the model compounds of polymer . This synthesis involves homo and heterocoupling of pyridine derivatives in the presence of a catalyst .


Molecular Structure Analysis

The molecular formula of 4-Bromo-2,2’-bipyridine is C10H7BrN2 . For more detailed structural information, you may refer to resources like ChemSpider .


Chemical Reactions Analysis

The synthesis of 4-bromo-2,2’-bipyridine involves several chemical reactions. For instance, the reaction of 2,2’-bipyridine with m-chloroperbenzoic acid in chloroform forms 2,2’-bipyridyl-1-oxide . More details about the chemical reactions involved in the synthesis can be found in the referenced papers .


Physical And Chemical Properties Analysis

4-Bromo-2,2’-bipyridine is a solid at 20°C . More detailed physical and chemical properties can be found on resources like ChemSpider and other chemical databases .

Scientific Research Applications

  • Complex Formation with Transition Metals : 4-Bromo-2,2'-bipyridine is used in the synthesis of homo- and heteroleptic iron(II) and ruthenium(II) complexes, which are studied for their chemical and electrochemical properties (Fallahpour, Neuburger, & Zehnder, 1999).

  • Catalysis in ATRP : This compound is used in Stille-type coupling procedures to create mono- and disubstituted 2,2'-bipyridines, which have applications in atom transfer radical polymerization (ATRP) catalysis, particularly with copper(II) and iron(II) ions (Schubert, Eschbaumer, & Heller, 2000).

  • Synthesis of Flexible Ligands : Asymmetric 5',6-disubstituted-2,2'-bipyridines, including 6-bromo-5'-bromomethyl-2,2'-bipyridine, have been used in the preparation of flexible multitopic ligands. These ligands have potential applications in supramolecular chemistry (Charbonnière, Weibel, & Ziessel, 2002).

  • Synthesis of Amino-Functionalized Compounds : Amino-functionalized 2,2'-bipyridines are valuable for creating sophisticated chelating ligands with a 2,2'-bipyridine core, useful in supramolecular chemistry (Hapke, Staats, Wallmann, & Lützen, 2007).

  • Preparation of Macromolecular and Supramolecular Structures : Brominated bipyridines like 6,6'-dibromo-4,4'-di(hexoxymethyl)-2,2'-bipyridine are used as synthetic building blocks for ligand design and macro- or supramolecular applications, with added solubilizing groups for enhanced utility (Amb & Rasmussen, 2006).

  • Role in Synthesis of Metal-Complexing Molecular Rods : Efficient syntheses of 5-brominated and 5,5'-dibrominated 2,2'-bipyridines and bipyrimidines, derived from 4-Bromo-2,2'-bipyridine, are essential for preparing metal-complexing molecular rods (Schwab, Fleischer, & Michl, 2002).

  • Synthesis of Functional Materials : 4-Bromo-2,2'-bipyridine is a key intermediate in the scalable synthesis of 5,5′-dibromo-2,2′-bipyridine, which is utilized for creating functional materials, including those used in biodiagnostics, photovoltaics, and organic light-emitting diodes (D'Souza, Leigh, Papmeyer, & Woltering, 2012).

  • Structural and Thermal Analyses of Metal Complexes : Complexes formed with 4-bromo-2,2'-bipyridine are analyzed for their structural and thermal properties, which can inform various applications in materials science (Takjoo, Mague, Akbari, & Ebrahimipour, 2013).

Safety And Hazards

When handling 4-Bromo-2,2’-bipyridine, it’s important to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

properties

IUPAC Name

4-bromo-2-pyridin-2-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2/c11-8-4-6-13-10(7-8)9-3-1-2-5-12-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCOXFIBXWCCICG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10477320
Record name 4-bromo-2,2'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10477320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2,2'-bipyridine

CAS RN

14162-95-9
Record name 4-bromo-2,2'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10477320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-2,2'-bipyridyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirred suspension of 4-bromo-2,2′-bipyridyl-N-oxide in 60 mL CHCl3 was added 12 mL PCl3 at room temperature. The mixture was refluxed for 2 h under N2 and then cooled to room temperature. The reaction mixture was poured into 100 mL ice/water. The aqueous layer was separated and saved. The CHCl3 layer was extracted three times with H2O (3×60 mL) and then discarded. The combined aqueous solution was neutralized with NaHCO3 powder to about pH 7-8. The resulting white precipitate was collected by suction filtration, washed with H2O (30 mL) and then dried under vacuum at 50° C. for 24 h. Yield: 85%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
12 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
100 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
176
Citations
DAM Egbe, AM Amer, E Klemm - Designed monomers and …, 2001 - Taylor & Francis
An improved and simplified synthetic method for 4-bromo-2,2′-bipyridine (5) has opened a way to the synthesis of the model compounds 8a, b of polymer 9. 8a, b confirmed the …
Number of citations: 21 www.tandfonline.com
J Ni, YG Wang, HH Wang, L Xu, YQ Zhao, YZ Pan… - Dalton …, 2014 - pubs.rsc.org
The square-planar diimine-platinum(II) complex, Pt(4-Brbpy)(CCC6H5)2 (1) (4-Brbpy = 4-bromo-2,2′-bipyridine), was prepared and characterized. Solid-state 1 exhibits reversible …
Number of citations: 46 pubs.rsc.org
C Viala, J Bonvoisin - Inorganica Chimica Acta, 2010 - Elsevier
Two new mononuclear mixed-ligand ruthenium(II) complexes with acetylacetonate ion (2,4-pentanedionate, acac) and functionalized bipyridine (bpy) in position 4, [Ru(bpyBr) 2 (acac)](…
Number of citations: 12 www.sciencedirect.com
L Della Ciana, I Hamachi, TJ Meyer - The Journal of Organic …, 1989 - ACS Publications
Few organic ligands have received more attention than 2, 2'-bipyridine (bpy) and its analogues (eg 1, 10-phenanthroline). 1 A large proportionof the recent interest in this ligand stems …
Number of citations: 144 pubs.acs.org
R Zibaseresht - Organic Chemistry, 2019 - pdfs.semanticscholar.org
Synthesis of a new bridging ligand 4ʹ-{4-[(2, 2ʹ-bipyridin)-4-yl]-phenyl}-2, 2ʹ: 6ʹ-2ʹʹ-terpyridine (I) was reported. A Suzuki cross-coupling reaction was conducted for the preparation …
Number of citations: 1 pdfs.semanticscholar.org
GR Newkome, AK Patri, E Holder… - European Journal of …, 2004 - Wiley Online Library
The latest synthetic strategies to prepare 2,2′‐bipyridine and its mono‐substituted, symmetrical and unsymmetrical 3,3′‐, 4,4′‐, 5,5′‐, and 6,6′‐disubstituted derivatives are …
C Kaes, A Katz, MW Hosseini - Chemical reviews, 2000 - ACS Publications
The purpose of the present review is to present the diverse variety of molecules comprising at least two 2, 2′-bipyridine units in the form of an exhaustive database. Rather than …
Number of citations: 357 pubs.acs.org
K Heintz, W Imhof, H Görls - Monatshefte für Chemie-Chemical Monthly, 2017 - Springer
3-(2,2′-Bipyridine-4-yl)-2-propenoic acid ethyl ester which may be used for the introduction of metal coordination sites in polyacrylates is synthesized by an improved synthetic route to …
Number of citations: 6 link.springer.com
YY Wang, LH Wang, XH Zhu, J Ru, W Huang, JF Fang… - Synthetic metals, 2007 - Elsevier
A new red electroluminescent complex (2Fphen-bpy)Eu(DBM) 3 (2Fphen-bpy: 4-(2,4-difluorophenylene)-2,2′-bipyridine; DBM: dibenzoylmethanate) was designed and synthesized. X-…
Number of citations: 19 www.sciencedirect.com
TTL Thia, NN Bicha, H Nguyena… - Crystallography …, 2015 - researchgate.net
The 2, 2'-bipyridine is one of the most widely used chelate systems in coordination, supramolecular and macromolecular chemistry [1]. Due to their unique photophysical and …
Number of citations: 9 www.researchgate.net

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